

(2-Amino-5-bromo-3-methoxyphenyl)methanol

chemical properties

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Compound of Interest

Compound Name:	(2-Amino-5-bromo-3-methoxyphenyl)methanol
Cat. No.:	B1522314

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An In-depth Technical Guide to (2-Amino-5-bromo-3-methoxyphenyl)methanol

This document provides a comprehensive technical overview of **(2-Amino-5-bromo-3-methoxyphenyl)methanol**, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's core chemical properties, synthesis, characterization, reactivity, and applications, grounding all claims in established scientific principles and validated methodologies.

Core Physicochemical Properties

(2-Amino-5-bromo-3-methoxyphenyl)methanol is a substituted benzyl alcohol derivative. Its unique arrangement of functional groups—an amine, a bromine atom, a methoxy group, and a primary alcohol—makes it a versatile building block for synthesizing more complex molecular architectures.^[1] The physical and chemical identity of this compound is summarized below.

Property	Value	Source(s)
CAS Number	953039-12-8	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₁₀ BrNO ₂	[2] [3]
Molecular Weight	232.07 g/mol	[2]
Synonyms	(2-Amino-5-Bromo-3-Methoxy- Phenyl)Methanol	[2] [3]
Physical Form	Solid (inferred from analogous compounds)	[5]
Purity	Typically available at ≥95%	[2]
Storage	Recommended: 2-8°C, sealed in dry, dark place	[5]

Synthesis and Purification

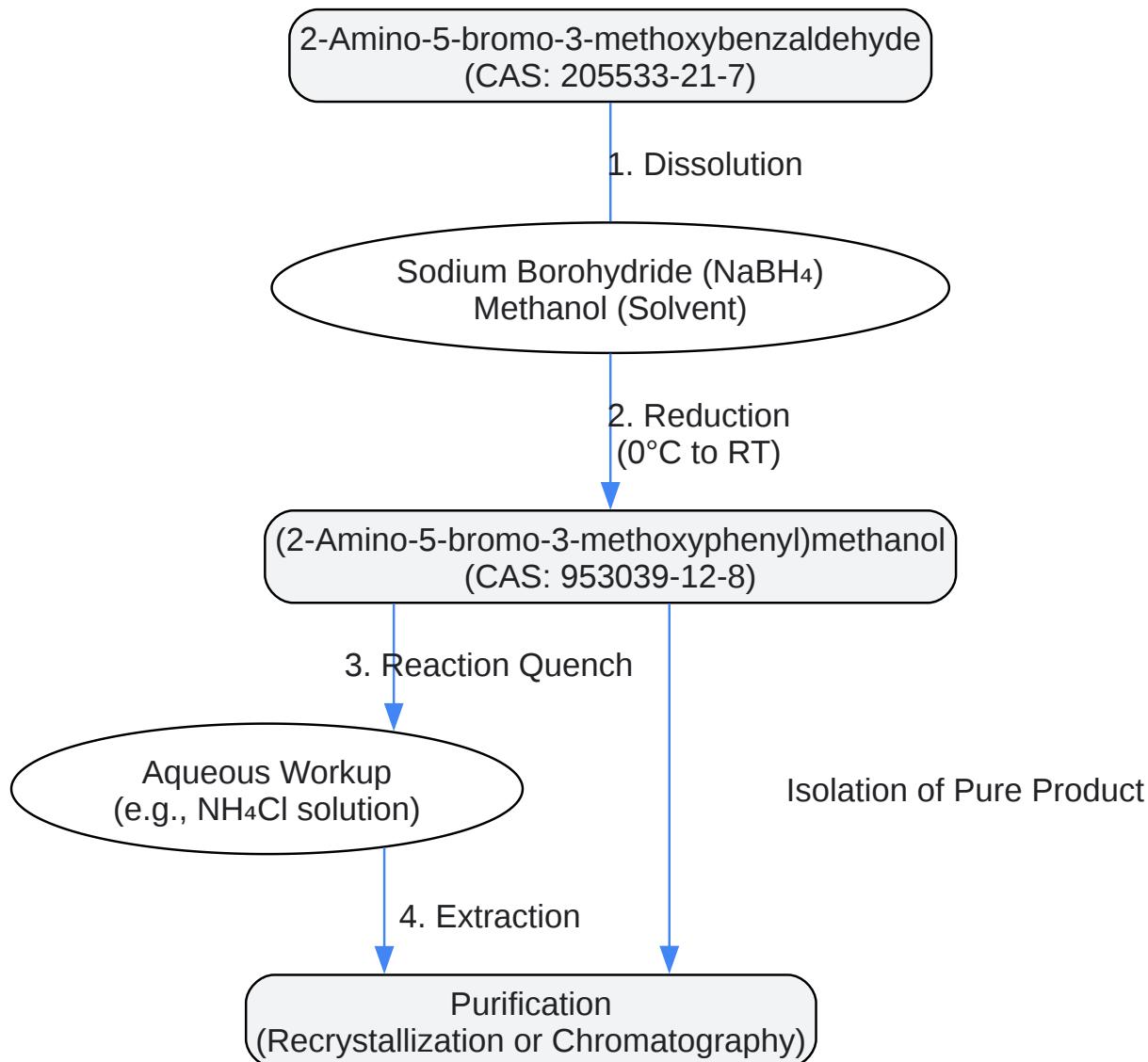
The most direct and common synthetic route to **(2-Amino-5-bromo-3-methoxyphenyl)methanol** is through the chemoselective reduction of its corresponding aldehyde precursor, 2-Amino-5-bromo-3-methoxybenzaldehyde. This transformation is a cornerstone of synthetic organic chemistry.

Causality of Method Selection

The reduction of an aldehyde to a primary alcohol is a fundamental process. The choice of reducing agent is critical to ensure selectivity and high yield.

- Sodium Borohydride (NaBH₄): This reagent is selected for its mild nature and excellent chemoselectivity. It readily reduces aldehydes and ketones while typically leaving other functional groups, such as esters or amides, intact. Its operational simplicity and safety profile make it ideal for this transformation.
- Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ can also be used.[\[6\]](#) However, its high reactivity requires strictly anhydrous conditions and careful handling. For a substrate lacking other reducible groups besides the target aldehyde, NaBH₄ is the more prudent and efficient choice.

The synthesis workflow is visualized below.



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Caption: Synthetic workflow for the reduction of the benzaldehyde precursor.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures for similar reductions.^{[6][7]}

- Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Amino-5-bromo-3-methoxybenzaldehyde (1.0 eq).^[8] Dissolve the aldehyde in a suitable alcoholic solvent, such as methanol or ethanol.
- Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.
- Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1-1.5 eq) portion-wise to the stirred solution. The gradual addition prevents excessive gas evolution and temperature spikes.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot.
- Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess NaBH₄ by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution or water until gas evolution ceases.
- Extraction: Remove the organic solvent via rotary evaporation. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with water.
- Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent in vacuo to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the analytically pure **(2-Amino-5-bromo-3-methoxyphenyl)methanol**.^[6]

Spectral Characterization

Confirming the structure and purity of the synthesized molecule is paramount. The following spectral data are predicted based on the compound's functional groups and analysis of analogous structures.^[6]

- ¹H NMR:

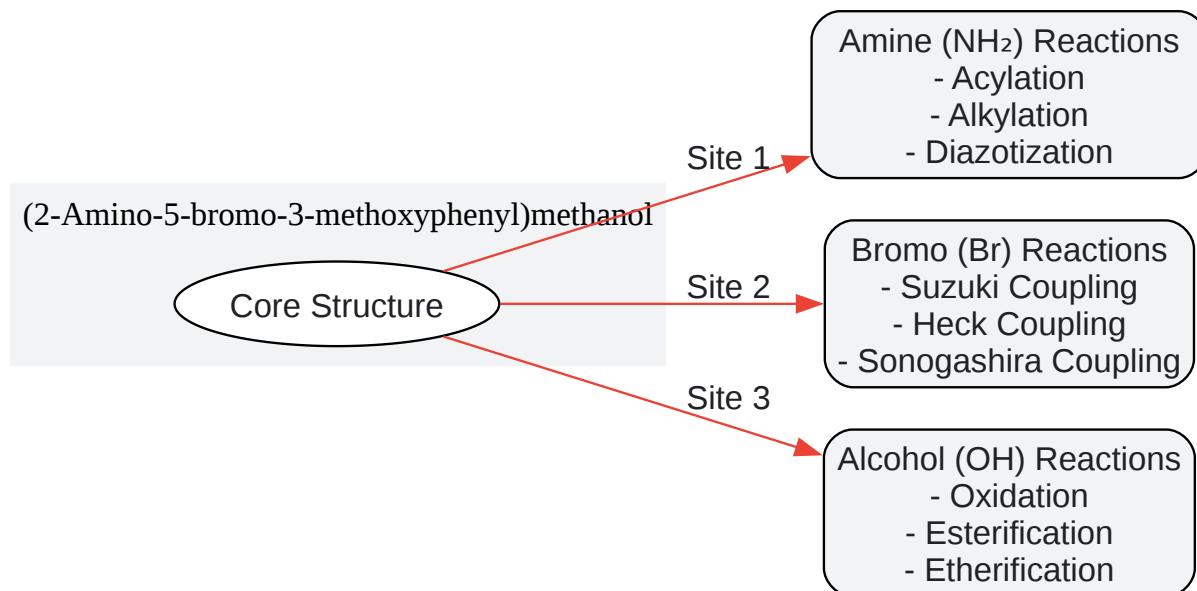
- Aromatic Protons: Two singlets or doublets are expected in the aromatic region (~6.5-7.5 ppm).
- Benzylic Protons (-CH₂OH): A singlet or doublet around 4.5-4.7 ppm.
- Alcohol Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
- Amine Protons (-NH₂): A broad singlet around 4.0-5.0 ppm.
- Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.

- ¹³C NMR:
 - Approximately 8 distinct carbon signals are expected.
 - -CH₂OH: ~60-65 ppm.
 - -OCH₃: ~55-60 ppm.
 - Aromatic Carbons: Six signals in the ~110-150 ppm range, including carbons attached to bromine, nitrogen, and oxygen, which will have characteristic shifts.
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹.
 - N-H Stretch: Two sharp peaks (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹.
 - C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹.
 - C-O Stretch: A strong band around 1000-1250 cm⁻¹.
- Mass Spectrometry (MS):
 - The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z 231 and 233, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Stability

The utility of **(2-Amino-5-bromo-3-methoxyphenyl)methanol** as a building block stems from the distinct reactivity of its functional groups.

- Stability: The compound is generally stable under standard laboratory conditions. However, like many aminobenzyl alcohols, it can be sensitive to oxidation and light over long-term storage. Degradation may involve the oxidation of the alcohol to the aldehyde or the amine to colored impurities. Therefore, storage under an inert atmosphere, refrigerated, and protected from light is recommended to maintain its integrity.[5][9]
- Reactivity: The molecule offers three primary sites for chemical modification, making it a highly valuable intermediate.



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Caption: Key reactive sites on the **(2-Amino-5-bromo-3-methoxyphenyl)methanol** scaffold.

- Amino Group: The nucleophilic amine can readily undergo acylation to form amides, alkylation, or serve as a directing group in further aromatic substitutions.

- Bromine Atom: The C-Br bond is a powerful handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, alkyl, or alkynyl groups.
- Hydroxyl Group: The primary alcohol can be oxidized back to the aldehyde, esterified with carboxylic acids, or converted into an ether, providing another avenue for structural diversification.

Applications in Research and Drug Development

(2-Amino-5-bromo-3-methoxyphenyl)methanol is not typically an end-product but rather a crucial intermediate for constructing complex, biologically active molecules.[\[1\]](#)

- Scaffold for Medicinal Chemistry: Substituted phenyl rings are privileged structures in pharmacology. This compound provides a pre-functionalized scaffold that chemists can elaborate upon to generate libraries of new chemical entities for screening. The specific substitution pattern may be designed to mimic known pharmacophores or to explore new chemical space.
- Probing Structure-Activity Relationships (SAR): In drug development, understanding SAR is key to optimizing a lead compound. The methoxy, bromo, and amino groups on this molecule can be systematically modified. For example, deleting or moving the methoxy groups can have a profound impact on receptor binding affinity, as seen in studies of serotonin 5-HT_{2A} receptor agonists.[\[10\]](#) Similarly, replacing the bromine via cross-coupling allows for the exploration of how different substituents at that position affect biological activity.
- Synthesis of Heterocycles: The vicinal amino and hydroxymethyl groups can be used as precursors for the synthesis of various fused heterocyclic systems, which are prevalent in many approved drugs.

Safety and Handling

(2-Amino-5-bromo-3-methoxyphenyl)methanol is a research chemical and should be handled with appropriate care in a laboratory setting.[\[1\]](#)

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Hazard Profile: While specific toxicity data is not available, analogous compounds are associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [\[5\]](#)[\[8\]](#) It is prudent to treat this compound with similar precautions.

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